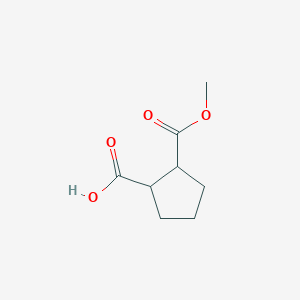

2-(Methoxycarbonyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFHAUBFNTXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Methoxycarbonyl Cyclopentanecarboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(methoxycarbonyl)cyclopentanecarboxylic acid is a hub of reactivity, readily undergoing transformations that are characteristic of carboxyl groups. These reactions are fundamental in modifying the structure and properties of the molecule, enabling its use in the synthesis of more complex chemical entities.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, and this compound is no exception. This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile, proceeding through a tetrahedral intermediate. The reactivity of the carbonyl carbon is often enhanced by converting the hydroxyl group into a better leaving group.

The transformation of carboxylic acids into acid chlorides is a pivotal step in activating the carboxyl group for further reactions. Thionyl chloride (SOCl₂) is a common reagent for this purpose. The reaction of a carboxylic acid with thionyl chloride replaces the hydroxyl group with a chlorine atom, yielding a highly reactive acid chloride. This enhanced reactivity stems from the fact that the chloride ion is an excellent leaving group. While specific studies on the reaction of this compound with thionyl chloride are not extensively detailed in readily available literature, the general mechanism is well-established. It is anticipated that the carboxylic acid moiety of the molecule would react selectively, leaving the methyl ester group intact under standard conditions. The resulting 2-(methoxycarbonyl)cyclopentanecarbonyl chloride would be a valuable intermediate for the synthesis of various derivatives.

General Reaction Parameters for Acid Chloride Formation:

| Reagent | Solvent | Temperature | Byproducts |

| Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) or neat | Room temperature to reflux | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Esterification is a fundamental reaction of carboxylic acids, and the Fischer esterification provides a direct route to esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.compatsnap.commasterorganicchemistry.comlibretexts.org This equilibrium-driven process can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.compatsnap.commasterorganicchemistry.comlibretexts.org In the case of this compound, esterification of the free carboxylic acid group would lead to the formation of a cyclopentane-1,2-dicarboxylate diester. For instance, reaction with ethanol (B145695) and an acid catalyst like sulfuric acid would yield ethyl methyl cyclopentane-1,2-dicarboxylate.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.compatsnap.commasterorganicchemistry.comlibretexts.org

Key Aspects of Fischer Esterification:

| Feature | Description |

| Reagents | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄, HCl) |

| Equilibrium | The reaction is reversible and governed by Le Châtelier's principle. |

| Driving the Reaction | Use of excess alcohol or removal of water (e.g., azeotropic distillation). |

The formation of amides from carboxylic acids and amines is a critical transformation in organic and medicinal chemistry. Direct reaction is often inefficient due to the acid-base reaction between the carboxylic acid and the amine. libretexts.org To facilitate this coupling, dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely employed. libretexts.orgchemistrysteps.comaklectures.com The reaction of this compound with an amine in the presence of DCC would yield the corresponding amide.

The mechanism of DCC-mediated amide formation involves the activation of the carboxylic acid. The carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea (DCU), a byproduct that is typically insoluble in common organic solvents and can be removed by filtration. pressbooks.pub In a closely related procedure for the synthesis of (1S, 2R)-2-(dibenzylcarbamoyl)-1-cyclopentylcarboxylic acid methyl ester, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), a water-soluble analogue of DCC, is used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. guidechem.com This highlights the utility of carbodiimide coupling agents in the synthesis of amide derivatives of cyclopentanecarboxylic acids. guidechem.com

Typical Reagents for Amide Formation from a Related Compound:

| Carboxylic Acid Derivative | Amine | Coupling Reagents | Solvent |

| (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid | Dibenzylamine | EDCI, HOBT, N-methylmorpholine | Dichloromethane |

Carboxylic acids can be converted to acid anhydrides, which are also activated derivatives useful in acylation reactions. A common method for the synthesis of cyclic anhydrides from dicarboxylic acids is through dehydration, often facilitated by heating with a dehydrating agent like acetic anhydride (B1165640). guidechem.com For this compound, an intramolecular reaction to form a cyclic anhydride is not possible due to the presence of the methyl ester. However, it can react with another carboxylic acid molecule or a carboxylic acid derivative to form a mixed anhydride.

A relevant example is the preparation of cyclopentane-1,2-dicarboxylic anhydride from cis-cyclopentane-1,2-dicarboxylic acid by heating with acetic anhydride. guidechem.com The reaction involves refluxing the dicarboxylic acid with acetic anhydride, followed by the removal of excess acetic anhydride and acetic acid to yield the cyclic anhydride. guidechem.com This demonstrates the feasibility of anhydride formation within the cyclopentane (B165970) dicarboxylic acid system.

Reduction Reactions (e.g., to primary alcohols)

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. chemistrysteps.commasterorganicchemistry.comyoutube.comquora.comlibretexts.org The reduction of this compound with a powerful reducing agent would be expected to reduce both the carboxylic acid and the ester functionalities, yielding a diol.

However, selective reduction of the carboxylic acid in the presence of the ester is a challenging task. A related transformation involves the reduction of an amide derivative. For instance, (1S, 2R)-2-(dibenzylcarbamoyl)-1-cyclopentylcarboxylic acid methyl ester has been reduced to the corresponding amino alcohol, (1S, 2R)-2-((dibenzylamino)methyl)cyclopentyl)methanol, using a borane-dimethyl sulfide (B99878) complex. guidechem.com This two-step process, involving initial amide formation followed by reduction, provides an indirect route to the selective transformation of the carboxylic acid moiety. The direct reduction of the carboxylic acid in this compound to a primary alcohol while preserving the ester group would likely require the use of more selective reducing agents or a protection-deprotection strategy for the ester group.

Reducing Agents for Carboxylic Acids and Derivatives:

| Reducing Agent | Functional Group Reduced | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester | Primary Alcohol |

| Borane-Dimethyl Sulfide Complex | Amide | Amine |

Schmidt Reaction

The Schmidt reaction is a versatile method for converting carboxylic acids into amines with the loss of one carbon atom as carbon dioxide. wikipedia.orgbyjus.com When applied to this compound, this reaction targets the carboxylic acid functional group, transforming it into an amine. The reaction is typically carried out using hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgjk-sci.com

The mechanism for the Schmidt reaction on a carboxylic acid begins with the protonation of the carboxyl group, followed by the loss of water to form a highly reactive acylium ion. libretexts.org This ion is then attacked by the nucleophilic hydrazoic acid. The resulting intermediate undergoes a rearrangement, where the cyclopentyl group migrates from carbon to nitrogen, leading to the expulsion of dinitrogen gas (N₂), a thermodynamically stable molecule. byjus.comlibretexts.org This rearrangement step forms a protonated isocyanate. Subsequent attack by water on the isocyanate, followed by decarboxylation of the intermediate carbamic acid, yields the final amine product. libretexts.orgorganic-chemistry.org In the case of this compound, the product is methyl 2-aminocyclopentanecarboxylate.

Table 1: Summary of Schmidt Reaction Conditions

| Parameter | Description |

|---|---|

| Reactant | Carboxylic Acid |

| Reagent | Hydrazoic acid (HN₃) or Sodium Azide (NaN₃) |

| Catalyst | Strong acid (e.g., H₂SO₄, Triflic Acid) jk-sci.com |

| Key Intermediate | Acyl azide, Isocyanate organic-chemistry.org |

| Product | Amine (with one less carbon) |

Hell-Volhard-Zelinskii (HVZ) Reaction

The Hell-Volhard-Zelinskii (HVZ) reaction facilitates the selective halogenation of the α-carbon of a carboxylic acid. organic-chemistry.orgwikipedia.org For this compound, the α-carbon is the C2 position of the cyclopentane ring, which is bonded to the carboxyl group. This reaction typically involves treating the carboxylic acid with a halogen (such as Br₂) and a catalytic amount of a phosphorus trihalide (like PBr₃). organic-chemistry.orgalfa-chemistry.com

The reaction mechanism is initiated by the conversion of the carboxylic acid to an acyl bromide by PBr₃. wikipedia.org The acyl bromide is a key intermediate because it can readily tautomerize to its enol form. wikipedia.orglibretexts.org This enol tautomer then reacts with bromine, leading to rapid bromination exclusively at the α-position. organic-chemistry.org The resulting α-bromo acyl bromide can then undergo a bromide exchange with the unreacted carboxylic acid, regenerating the acyl bromide intermediate and propagating the catalytic cycle. organic-chemistry.org The final α-bromo carboxylic acid is typically obtained after an aqueous work-up, which hydrolyzes the α-bromo acyl bromide. nrochemistry.com If the reaction is instead quenched with an alcohol, the corresponding α-bromo ester can be formed. wikipedia.orgnrochemistry.com The reaction generally requires stringent conditions, including high temperatures and extended reaction times. alfa-chemistry.comnrochemistry.com

Table 2: Overview of the Hell-Volhard-Zelinskii Reaction

| Parameter | Description |

|---|---|

| Reactant | Carboxylic Acid with at least one α-hydrogen |

| Reagents | 1. Halogen (Cl₂ or Br₂) 2. Phosphorus Trihalide (PCl₃ or PBr₃) or Red Phosphorus (catalytic) alfa-chemistry.com |

| Work-up | Water (to yield α-halo acid) or Alcohol (to yield α-halo ester) nrochemistry.com |

| Product | α-Halogenated Carboxylic Acid |

Reactions of the Ester Moiety (Methoxycarbonyl Group)

The methoxycarbonyl group is an important site of reactivity, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolysis Reactions

Ester hydrolysis is the conversion of an ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis of the methyl ester yields cyclopentane-1,2-dicarboxylic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a methanol molecule regenerate the acid catalyst and yield the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to give a carboxylate salt, and the methoxide ion is protonated by the solvent. A final acidification step is required to obtain the neutral carboxylic acid.

Transesterification Reactions

Transesterification is a process that transforms one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst will replace the methoxy (B1213986) group with an ethoxy group, yielding 2-(ethoxycarbonyl)cyclopentanecarboxylic acid.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is protonated by the acid catalyst, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (methanol) is eliminated, and the new ester is formed. masterorganicchemistry.com The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion.

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as the catalyst. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then expels the original alkoxide (methoxide) to yield the new ester. masterorganicchemistry.com

Nucleophilic Substitution at the Carbonyl

The carbonyl carbon of the methoxycarbonyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com

In the first step (addition), the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org In the second step (elimination), the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in this case is the methoxide ion (-OCH₃). masterorganicchemistry.comlibretexts.org

Besides hydrolysis and transesterification (where the nucleophiles are water and alcohols, respectively), other important nucleophiles can react at the ester carbonyl. For example, reaction with ammonia (B1221849) or primary/secondary amines will yield the corresponding amide (2-carbamoylcyclopentanecarboxylic acid or its N-substituted derivatives). This reaction is often slower than hydrolysis and may require heating. The direct conversion can be challenging as amines are basic and can deprotonate the carboxylic acid, making it unreactive. libretexts.orgjackwestin.com

Cyclopentane Ring Reactivity

The cyclopentane ring itself is a saturated carbocycle and is generally unreactive towards many common reagents due to the strength and non-polar nature of its C-C and C-H sigma bonds. The presence of the electron-withdrawing methoxycarbonyl and carboxyl groups further deactivates the ring toward electrophilic attack.

However, the C-H bonds of the ring are not completely inert and can be functionalized under specific, typically harsh or catalytically-driven, conditions. Modern synthetic methods have enabled the selective functionalization of such C-H bonds. For instance, palladium-catalyzed reactions have been developed for the transannular γ-arylation of cycloalkane carboxylic acids. nih.gov In the context of this compound, this type of transformation could potentially introduce an aryl group at the C4 position of the cyclopentane ring, demonstrating that even seemingly unreactive positions can be targeted with the appropriate catalytic system. nih.gov Such reactions display excellent selectivity for the γ-position over the typically more reactive β-C–H bonds. nih.gov

The protons on the carbons alpha to the carbonyl groups (C2 and C5) have increased acidity, but deprotonation at C2 is more likely due to the adjacent carboxylic acid. However, reactions involving enolate formation at these positions are less common compared to the reactions at the two functional groups.

Oxidation Reactions

While specific studies on the direct oxidation of this compound are not extensively documented, the reactivity of its core structure and related compounds provides insights into its potential oxidative transformations. The cyclopentane ring, being a saturated hydrocarbon, is generally stable to oxidation under mild conditions. However, the functional groups present offer sites for oxidative reactions.

One potential avenue for oxidation involves the transformation of the cyclopentane ring into a lactone through a Baeyer-Villiger-type oxidation. This would likely proceed via an intermediate ketone, such as a 2-oxocyclopentanecarboxylic acid derivative. The oxidation of 3-alkyl-cyclopentane-1,2-diones has been studied, demonstrating that oxidative ring cleavage can occur to form γ-lactone acids. researchgate.net This suggests that if this compound were converted to a corresponding ketone, subsequent oxidation could lead to ring cleavage and the formation of a lactone.

Furthermore, oxidative decarboxylation is a known reaction for carboxylic acids. wikipedia.org In this process, the carboxylic acid group is removed as carbon dioxide, and the adjacent carbon atom is oxidized. For this compound, this could potentially lead to the formation of a cyclopentanone (B42830) derivative or further ring-cleavage products depending on the reaction conditions and the oxidizing agent employed. Studies on the oxidative decarboxylation of arylacetic acids have shown the formation of carbonyl compounds. ias.ac.in While the substrate is different, the general principle of replacing a carboxyl group with an oxygen-containing functionality is relevant.

The table below summarizes potential oxidation reactions based on the reactivity of analogous compounds.

| Precursor/Related Compound | Oxidizing Agent/Conditions | Potential Product(s) | Reaction Type |

| 3-Alkyl-cyclopentane-1,2-dione | Ti(OiPr)₄/tartaric ester/t-BuOOH | γ-Lactone acid | Baeyer-Villiger Oxidation researchgate.net |

| Arylacetic acids | Singlet molecular oxygen | Carbonyl compounds | Oxidative Decarboxylation ias.ac.in |

| Cyclic ketones | Oxygen/air, metal catalyst | Dicarboxylic acids | Oxidative Cleavage bibliotekanauki.plresearchgate.net |

Ring-opening Reactions (if applicable)

The cyclopentane ring is relatively stable and does not readily undergo ring-opening reactions under standard conditions. However, the presence of functional groups can facilitate such transformations, particularly through the formation of derivatives. For instance, the corresponding dicarboxylic acid can be converted into a cyclic anhydride. guidechem.com While this is a cyclization reaction, the resulting anhydride can be susceptible to ring-opening.

The ring-opening polymerization of cyclic anhydrides is a known process for producing polyesters. nih.govmdpi.comrsc.org Therefore, if this compound is first converted to cyclopentane-1,2-dicarboxylic anhydride, subsequent polymerization could be initiated. This highlights a potential, albeit indirect, pathway for the ring-opening of a derivative of the target molecule.

Direct ring-opening of the cyclopentane ring in this compound itself would likely require harsh conditions that would also affect the functional groups.

Influence of Stereochemistry on Reactivity

The relative orientation of the methoxycarbonyl and carboxylic acid groups, whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring, significantly influences the molecule's reactivity. This is particularly evident in reactions where the two functional groups interact.

A prime example is the formation of a cyclic anhydride from the corresponding dicarboxylic acid. The cis-isomer of a 1,2-dicarboxylic acid on a cycloalkane ring can readily form a cyclic anhydride upon heating or treatment with a dehydrating agent because the two carboxylic acid groups are in close proximity. guidechem.com In contrast, the trans-isomer cannot form a monomeric cyclic anhydride due to the large distance and unfavorable geometry between the two functional groups. This principle can be extended to this compound. The cis-isomer, after hydrolysis of the ester to the dicarboxylic acid, would be expected to readily form cyclopentane-1,2-dicarboxylic anhydride.

The stereochemistry also affects the physical properties and the reactivity in other transformations. For instance, the stability of reaction intermediates and transition states can be influenced by the stereochemical arrangement of the substituents, leading to different reaction rates and product distributions. Studies on cis- and trans-1-methyl-cyclopentane-1,2-dicarboxylic acids have highlighted the role of stereochemistry in their synthesis and properties. acs.org Similarly, the reactivity of cis- and trans-cyclopentane-1,2-diols can be distinguished by their reaction with acetone (B3395972) to form a cyclic ketal, with the cis-isomer reacting more readily due to the proximity of the hydroxyl groups. doubtnut.combrainly.invedantu.com

The following table illustrates the expected differential reactivity of the cis and trans isomers of the corresponding dicarboxylic acid.

| Isomer | Reaction with Dehydrating Agent | Product | Rationale |

| cis-Cyclopentane-1,2-dicarboxylic acid | Heat/Acetic Anhydride | Cyclopentane-1,2-dicarboxylic anhydride | Proximity of carboxylic acid groups allows for intramolecular cyclization. guidechem.com |

| trans-Cyclopentane-1,2-dicarboxylic acid | Heat/Acetic Anhydride | No monomeric anhydride formation | Carboxylic acid groups are too far apart for intramolecular cyclization. |

Computational Chemistry in Reaction Mechanism Elucidation

For example, a computational study on the diastereoselective decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid utilized ab initio calculations to investigate the reaction pathway. researchgate.net The study identified transition states and endiol intermediates, revealing a concerted mechanism involving a six-membered ring transition state for the C-C bond breaking and O-H bond formation. Such calculations can determine the relative stabilities of reactants, transition states, and products, thereby predicting the stereochemical outcome of the reaction. In the case of the 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, the trans isomer of the product was found to be favored due to reduced steric hindrance. researchgate.net

These computational approaches could be applied to this compound to:

Model the transition states for various potential reactions, such as oxidation and decarboxylation.

Determine the energy barriers for different reaction pathways, predicting the most likely products.

Analyze the influence of the cis and trans stereochemistry on the reaction energetics and mechanisms.

Investigate the conformational preferences of the molecule and how they affect its reactivity.

By providing a detailed picture of the potential energy surface, computational chemistry can complement experimental findings and offer valuable predictions about the chemical behavior of this compound.

Stereochemistry and Chiral Resolution of 2 Methoxycarbonyl Cyclopentanecarboxylic Acid

Identification of Stereoisomers and Diastereomers

2-(Methoxycarbonyl)cyclopentanecarboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. For this compound, with n=2, there are four possible stereoisomers. jackwestin.comtru.ca These stereoisomers exist as two pairs of enantiomers.

The relative orientation of the carboxylic acid group (-COOH) and the methoxycarbonyl group (-COOCH₃) determines the diastereomeric relationship. When both substituents are on the same side of the ring, they are designated as cis. When they are on opposite sides, they are designated as trans. jackwestin.com The relationship between a cis isomer and a trans isomer is always diastereomeric, as they are stereoisomers that are not mirror images of each other. tru.ca

The four stereoisomers are:

(1R, 2S)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid and (1S, 2R)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid : This pair constitutes the cis enantiomers.

(1R, 2R)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid and (1S, 2S)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid : This pair constitutes the trans enantiomers.

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Relationship | Relative Orientation |

|---|---|---|

| (1R, 2S) | Enantiomer of (1S, 2R) | cis |

| (1S, 2R) | Enantiomer of (1R, 2S) | cis |

| (1R, 2R) | Enantiomer of (1S, 2S) | trans |

Asymmetric Synthesis as a Route to Enantiopure Compounds

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds, circumventing the need for resolving a racemic mixture and thus avoiding the inherent loss of at least 50% of the material. wikipedia.org This approach involves using a chiral influence—such as a chiral catalyst, auxiliary, or reagent—to control the stereochemical outcome of a reaction, yielding a specific desired stereoisomer. nih.govrsc.org

For a molecule like this compound, several asymmetric strategies could be envisioned:

Catalytic Asymmetric Hydrogenation: Synthesis could begin from an achiral cyclopentene (B43876) precursor. The use of a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) can facilitate the diastereoselective hydrogenation of the double bond, establishing the two adjacent chiral centers with a high degree of stereocontrol. nih.gov

Asymmetric Cycloaddition Reactions: A formal [3+2]-cycloaddition reaction, promoted by a dual Lewis acid system, can be employed to construct the cyclopentane ring with high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material. This auxiliary directs the stereochemical course of subsequent reactions to form the desired stereocenters. Once the desired stereochemistry is established, the auxiliary is removed to yield the enantiopure product.

The primary advantage of asymmetric synthesis is its efficiency in producing a single enantiomer, which is crucial in fields where stereochemistry dictates biological activity or material properties. wikipedia.org

Chiral Resolution Techniques

Chiral resolution refers to the separation of a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, this is commonly achieved through diastereomeric crystallization or chiral chromatography.

This classical resolution method involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.org

For the resolution of a racemic carboxylic acid, a single enantiomer of a chiral base is used as the resolving agent. This reaction forms a pair of diastereomeric salts. libretexts.org Naturally occurring alkaloids are frequently employed for this purpose due to their availability and optical purity. libretexts.org

The process involves:

Salt Formation: The racemic this compound is treated with an enantiomerically pure chiral base, such as (-)-brucine or (1R, 2S)-(-)-ephedrine, in a suitable solvent. google.com

Crystallization: The resulting diastereomeric salts exhibit different solubilities in the chosen solvent. By carefully controlling conditions like temperature and concentration, the less soluble diastereomeric salt will selectively crystallize out of the solution. google.com

Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the acid is then recovered by treating the salt with a strong acid (e.g., HCl) to protonate the carboxylate and remove the chiral base. libretexts.orggoogle.com

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Brucine | Chiral Base (Alkaloid) | Resolution of acidic racemates. libretexts.orggoogle.com |

| Ephedrine | Chiral Base (Amino alcohol) | Resolution of acidic racemates. google.com |

| Quinine | Chiral Base (Alkaloid) | Resolution of acidic racemates. libretexts.org |

| (R)-1-Phenylethylamine | Chiral Base (Amine) | Resolution of acidic racemates. |

The choice of solvent is a critical parameter in diastereomeric crystallization, as it directly influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. whiterose.ac.ukresearchgate.net An ideal solvent system maximizes the solubility difference between the two diastereomers.

Key considerations for solvent selection include:

Polarity: The polarity of the solvent affects solute-solvent interactions. For carboxylic acids, highly polar solvents may lead to isometric (low aspect ratio) crystals, while non-polar solvents can produce more elongated, needle-like crystals. researchgate.net

Hydrogen Bonding: Solvents capable of hydrogen bonding can compete with the intermolecular interactions necessary for crystal lattice formation, thereby altering solubility. researchgate.net

Solvent Mixtures: Often, a mixture of solvents is used to fine-tune the solubility properties. For instance, an alcohol/water mixture, such as aqueous methanol (B129727), can be effective for crystallizing alkaloid salts of cyclopentane derivatives. google.com The goal is to identify a composition where one diastereomer is sparingly soluble while the other remains in solution.

Optimization of the solvent system is typically an empirical process, involving screening various solvents and mixtures to achieve the best separation. whiterose.ac.uk

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP). iupac.orgsigmaaldrich.com The racemic mixture is passed through a column packed with the CSP, and the enantiomers elute at different times, allowing for their separation.

CHIRALPAK® IM is a specific type of CSP that features an immobilized polysaccharide derivative, cellulose (B213188) 3-chloro-4-methylphenylcarbamate. chiraltech.com Its key characteristic is the covalent bonding of the chiral selector to the silica (B1680970) support. This immobilization confers high robustness and allows for the use of a much wider range of organic solvents as the mobile phase compared to traditional coated CSPs. chiraltech.comhplc.eu

The benefits of using an immobilized CSP like CHIRALPAK® IM include:

Enhanced Solvent Flexibility: A broad array of solvents, including those that would damage coated phases (like THF, ethyl acetate, and chloroform), can be used in the mobile phase. This expands the possibilities for optimizing selectivity and resolution. hplc.euhplc.eu

Improved Selectivity: The ability to use different solvent classes can unlock unique chiral recognition mechanisms, potentially achieving separations not possible with standard mobile phases (e.g., alkane/alcohol mixtures). chiraltech.com

Increased Robustness: The covalent bonding of the selector to the silica gel matrix results in a more durable column with a longer lifetime. hplc.eu

Method development for a separation on a CHIRALPAK® IM column involves screening different mobile phases to find the optimal conditions for resolving the enantiomers of this compound.

Table 3: Characteristics of CHIRALPAK® IM for Chiral Chromatography

| Feature | Description |

|---|---|

| Chiral Selector | Cellulose 3-chloro-4-methylphenylcarbamate |

| Support | Immobilized on silica gel |

| Key Advantage | High solvent versatility and robustness. chiraltech.comhplc.eu |

| Compatible Solvents | Can be used with all types of miscible organic solvents (e.g., alkanes, alcohols, THF, ethyl acetate, chloroform). hplc.eu |

| Typical Application | Analytical and preparative separation of enantiomers. |

Enzymatic Resolution and Biocatalysis

Enzymatic resolution has emerged as a powerful and environmentally benign strategy for the separation of enantiomers, offering high selectivity under mild reaction conditions. springernature.com For this compound, biocatalysis, particularly through the use of hydrolase enzymes like lipases, presents a viable approach for chiral resolution. almacgroup.com This method relies on the differential rate of reaction of the two enantiomers with the enzyme.

The most common application of this technique for carboxylic acids involves the enantioselective esterification or hydrolysis of a corresponding ester derivative. almacgroup.com In a typical process, the racemic mixture of this compound would be subjected to esterification with an alcohol in the presence of a lipase. One enantiomer would react preferentially, leading to the formation of a diester, while the other enantiomer remains largely as the monoester. The resulting mixture of the di-ester and the unreacted mono-acid can then be separated by conventional chemical methods, such as acid-base extraction.

Several lipases have demonstrated high enantioselectivity in the resolution of various carboxylic acids. For instance, Lipase B from Candida antarctica is a well-documented and highly effective catalyst for such transformations. nih.gov Other enzymes, such as those from Pseudomonas species, have also shown excellent enantioselection in the hydrolysis of related ester compounds. almacgroup.com The choice of enzyme, solvent, and acyl donor (in the case of esterification) can significantly influence both the reaction rate and the enantioselectivity of the resolution.

The general scheme for a lipase-catalyzed resolution of racemic this compound via esterification can be depicted as follows:

(±)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid + R'OH --(Lipase)--> (+)-2-(Methoxycarbonyl)cyclopentanecarboxylate-R' + (-)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid

The success of this resolution is quantified by the enantiomeric excess (e.e.) of the product and the remaining substrate, as well as the conversion percentage. A high enantiomeric ratio (E) is indicative of an efficient resolution.

Table 1: Hypothetical Enzymatic Resolution of (±)-2-(Methoxycarbonyl)cyclopentanecarboxylic acid Ethyl Ester

| Enzyme Source | Conversion (%) | Enantiomeric Excess of Acid (e.e. %) | Enantiomeric Excess of Ester (e.e. %) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | 50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase | 48 | 95 | 92 | >100 |

| Pseudomonas fluorescens Lipase | 52 | 98 | 97 | >150 |

This table is illustrative and based on typical results for the resolution of similar carboxylic acid esters.

Kinetic Resolution

Kinetic resolution is a broader category of methods for separating enantiomers that relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nii.ac.jp This approach is not limited to enzymes and can involve synthetic chiral catalysts. The goal is to convert one enantiomer into a new compound that can be easily separated from the unreacted enantiomer. mdpi.com For a successful kinetic resolution, it is crucial that one enantiomer reacts significantly faster than the other. researchgate.net

For this compound, a potential kinetic resolution strategy could involve the use of a chiral amine or alcohol as a resolving agent, often in the presence of a coupling agent. This would lead to the formation of diastereomeric amides or esters. Due to steric and electronic interactions, the two enantiomers of the acid will react at different rates with the chiral resolving agent.

For example, reacting the racemic acid with a chiral amine like (R)-1-phenylethanamine in the presence of a carbodiimide (B86325) coupling agent would produce two diastereomeric amides. The separation of these diastereomers can often be achieved by chromatography or crystallization, followed by hydrolysis of the separated diastereomers to yield the individual enantiomers of the original acid.

Another approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This allows for a theoretical yield of 100% for the desired enantiomer, a significant advantage over the 50% maximum theoretical yield of a standard kinetic resolution. mdpi.com For this compound, a DKR process could potentially be developed if conditions for the racemization of the acid can be established that are compatible with the resolution conditions.

Table 2: Illustrative Data for a Kinetic Resolution of a Racemic Carboxylic Acid

| Chiral Catalyst/Reagent | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Acid (e.e. %) | Selectivity Factor (s) |

| Chiral Amine A | Toluene | 50 | 99 | 150 |

| Chiral Alcohol B | Dichloromethane | 45 | 96 | 80 |

| Chiral Organocatalyst C | Tetrahydrofuran | 55 | 98 | 120 |

This table presents representative data for the kinetic resolution of a generic chiral carboxylic acid to illustrate the principle.

Enantiomeric Excess Determination Methods

The determination of the enantiomeric excess (e.e.) is a critical step in any chiral resolution process to assess its effectiveness. nih.gov Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for determining the e.e. of chiral compounds. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, a variety of commercially available chiral columns could be screened to find one that provides baseline separation of the enantiomers. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate and quantify enantiomers. This method is suitable for volatile compounds. The carboxylic acid may need to be derivatized to a more volatile ester or amide prior to analysis.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Enantiomers have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess of a sample by comparing its CD spectrum to that of an enantiomerically pure standard. rsc.org The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the chiral compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers in a racemic mixture can be resolved. The chemical shifts of the corresponding protons or carbons in the two enantiomers will be different, allowing for their integration and the calculation of the enantiomeric ratio. Chiral solvating agents can also be used to induce similar spectral differentiation.

Table 3: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable, direct analysis | Requires specialized columns, can be time-consuming |

| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | May require derivatization, limited to thermally stable compounds |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Rapid, non-destructive | Requires a chromophore near the stereocenter, needs a pure enantiomeric standard for calibration |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Direct observation of enantiomers, provides structural information | Can be complex to interpret, may require specialized reagents, lower accuracy than chromatography |

Applications and Derivatives of 2 Methoxycarbonyl Cyclopentanecarboxylic Acid

Use as a Building Block in Complex Organic Synthesis

The unique structural features of 2-(methoxycarbonyl)cyclopentanecarboxylic acid and its derivatives are leveraged by synthetic chemists to introduce specific stereochemical and conformational constraints in target molecules. This is particularly crucial in the synthesis of pharmaceuticals and other bioactive compounds where three-dimensional structure dictates biological activity. The cyclopentane (B165970) ring provides a rigid scaffold, while the two differentially protected carboxylic acid functionalities allow for sequential and selective chemical transformations.

Precursor to Aromatase Inhibitors

While direct evidence for the use of this compound in the synthesis of marketed aromatase inhibitors like Letrozole or Anastrozole is not prevalent in publicly available literature, the core cyclopentane structure is of interest in medicinal chemistry for designing novel therapeutic agents. Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer in postmenopausal women, and research into new analogs with improved efficacy and side-effect profiles is ongoing. The development of novel, non-steroidal aromatase inhibitors often involves the exploration of diverse carbocyclic scaffolds to orient key pharmacophoric elements in the correct spatial arrangement for binding to the enzyme's active site.

Synthesis of Iron Chelators

Iron is an essential element for most living organisms, but its excess can be toxic, leading to various pathological conditions. Iron chelators are molecules designed to bind to excess iron, facilitating its removal from the body. The design of effective iron chelators often involves incorporating specific functional groups that can coordinate with the iron ion in a stable complex. While many known iron chelators are based on linear or aromatic backbones, research into new chelating agents with improved properties, such as oral bioavailability and tissue specificity, is an active area. The use of a cyclopentane ring, such as that in this compound, could offer a pre-organized platform for the attachment of iron-coordinating moieties, potentially leading to novel chelators with unique properties.

Synthesis of Macrocyclic Protease Inhibitors

Macrocyclic protease inhibitors are an important class of drugs, particularly in antiviral therapy. A key example is in the treatment of Hepatitis C Virus (HCV), where inhibitors of the viral protease are essential components of direct-acting antiviral regimens. The synthesis of these complex macrocycles often relies on chiral building blocks to control the stereochemistry of the final molecule.

A derivative of this compound has been utilized as a crucial intermediate in the synthesis of a macrocyclic protease inhibitor for HCV. Specifically, (1R, 2R, 4R)-2-(methoxycarbonyl)-4-hydroxycyclopentane-1-carboxylic acid derivatives are key components in constructing the macrocyclic ring. The synthesis involves the esterification of the hydroxyl group, followed by further transformations to build the complex macrocycle.

Below is a table summarizing a key intermediate derived from this compound in the synthesis of an HCV protease inhibitor.

| Intermediate | Role in Synthesis |

| (1R, 2R, 4R) -2- (methoxycarbonyl) -4-[(4-nitrobenzoyl) oxy] cyclopentanecarboxylic acid | A key building block for the formation of the macrocyclic structure. |

| Benzyl methyl (1R,2R,4S)-4-({[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolon-4-yl]oxy})cyclopentane-1,2-dicarboxylate | An advanced intermediate incorporating the cyclopentane moiety into the target molecule. |

Use in β-peptide Synthesis

β-peptides are polymers of β-amino acids that can fold into stable secondary structures similar to those of natural peptides. Due to their resistance to proteolytic degradation, β-peptides are of great interest in the development of new therapeutics and biomaterials. Conformationally constrained β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are particularly valuable building blocks for creating β-peptides with well-defined three-dimensional structures.

The synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid (Fmoc-ACPC-OH), ready for use in solid-phase peptide synthesis, can be achieved starting from a close precursor of this compound, namely methyl 2-oxocyclopentanecarboxylate. The synthetic route involves a reductive amination of the ketone, followed by separation of the diastereomers and subsequent protecting group manipulations.

The different stereoisomers of ACPC provide access to a variety of peptide secondary structures. The table below lists the four stereoisomers of Fmoc-ACPC-OH that can be synthesized.

| Stereoisomer | Configuration |

| Fmoc-(1R,2R)-ACPC-OH | trans |

| Fmoc-(1S,2S)-ACPC-OH | trans |

| Fmoc-(1R,2S)-ACPC-OH | cis |

| Fmoc-(1S,2R)-ACPC-OH | cis |

This scalable synthesis provides access to the necessary building blocks for exploring the structure-function relationships of β-peptides incorporating the cyclopentane constraint.

Synthesis of Optically Active Compounds

The synthesis of optically active cyclopentane derivatives is a significant area of research due to their presence in various biologically active molecules. Asymmetric synthesis strategies are employed to obtain enantiomerically pure compounds. One notable approach involves a domino reaction initiated by a Michael addition.

A chemo- and stereoselective synthesis has been demonstrated for a cyclopentane β-aminodiester, which shares a functionalized cyclopentane core. This method utilizes a prochiral precursor, (E,E)-octa-2,6-diendioate, which reacts with a chiral lithium amide, such as (R)- or (S)-N-benzyl-N-α-methylbenzylamine. The reaction proceeds through a tandem conjugate addition-cyclization protocol. This process leads to the formation of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Subsequent selective hydrolysis can yield orthogonally protected derivatives, allowing for specific modifications at different functional groups, which is crucial for applications like β-peptide synthesis mdpi.com.

This strategy highlights an efficient pathway to cyclopentane derivatives with three distinct orthogonal protecting groups, enabling precise control over subsequent chemical transformations mdpi.com.

| Strategy | Key Reagents | Reaction Type | Outcome | Reference |

| Asymmetric Domino Reaction | (E,E)-octa-2,6-diendioate, Chiral Lithium Amide | Michael Addition, 5-exo-trig Intramolecular Cyclization | Orthogonally protected cyclopentane β-aminodiesters | mdpi.com |

Functionalization and Derivatization Strategies

The dicarboxylate nature of this compound allows for extensive functionalization and derivatization, making it a versatile building block in organic synthesis. Strategies range from modifying the existing carboxyl and ester groups to introducing new functionalities onto the cyclopentane ring.

The carboxylic acid and methyl ester moieties of the title compound are primary sites for derivatization. Standard esterification or transesterification reactions can be used to introduce different alkyl or aryl groups, thereby modifying the compound's steric and electronic properties.

Amide derivatives are readily synthesized from the carboxylic acid group or by aminolysis of the ester. The reactivity of carboxylic acid derivatives towards nucleophiles follows a general trend: acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the most stable libretexts.org. Amides can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the acid to a more reactive acyl chloride first. These derivatives are particularly important in medicinal chemistry for mimicking peptide bonds.

The synthesis of various cyclopentanone (B42830) and cyclohexanone derivatives has been achieved by reacting the corresponding β-keto esters with a range of diamines, leading to the formation of enamine structures researchgate.net. A similar approach could be applied to derivatives of this compound to generate a library of amide and enamine-containing compounds.

| Derivative Type | General Method | Reactants | Significance |

| Esters | Esterification / Transesterification | Alcohol, Acid/Base Catalyst | Modifies solubility and electronic properties |

| Amides | Acylation | Amine, Coupling Agent (or via Acyl Halide) | Creates stable, peptide-like bonds for medicinal chemistry applications |

Beyond modifying the existing functional groups, new substituents can be introduced directly onto the cyclopentane ring. A powerful strategy for this is the palladium-catalyzed transannular C–H functionalization of cycloalkane carboxylic acids nih.govresearchgate.net. This method allows for the direct and site-selective arylation of C(sp³)–H bonds at positions gamma to the carboxylic acid directing group nih.govresearchgate.net.

This molecular editing approach overcomes the challenge of activating the typically inert C-H bonds on the cycloalkane ring. By using specially designed ligands, such as quinuclidine-pyridones, it is possible to achieve transannular C–H arylation of small to medium-sized rings, including cyclopentanes researchgate.net. This reaction creates new carbon-carbon bonds, enabling the synthesis of complex, functionalized carbocycles that would be difficult to access through traditional methods nih.govresearchgate.net.

| Reaction | Catalyst/Ligand System | Reagents | Outcome | Reference |

| Transannular γ-C–H Arylation | Pd(OAc)₂ or PdCl₂(PPh₃)₂ / Quinuclidine-pyridone ligands | Aryl Iodide, Silver Salt (e.g., AgOAc) | Direct, site-selective introduction of aryl groups onto the cyclopentane ring | nih.govresearchgate.net |

Role in Medicinal Chemistry and Drug Discovery

The constrained cyclopentane backbone is a valuable scaffold in medicinal chemistry. Such structures are often used to mimic peptide turn structures, which can enhance metabolic stability and improve binding affinity to biological targets . The defined stereochemistry of substituted cyclopentanes, such as that in derivatives of this compound, allows for the precise spatial arrangement of functional groups to optimize interactions with enzymes or receptors .

Derivatives of related cyclopentane structures have been investigated for various therapeutic applications. For example, 1,2-disubstituted imidazolylmethylcyclopentanol derivatives, which can be synthesized from methyl 2-oxocyclopentanecarboxylate (a close analog), have been evaluated as aromatase inhibitors . Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. The ability to functionalize the cyclopentane ring at multiple positions makes it a versatile starting point for generating libraries of compounds for drug discovery screening.

Potential in Advanced Materials Science

The development of novel organic materials with unique electronic and optical properties is a major focus of materials science. Highly functionalized carbocycles, including derivatives of this compound, can serve as precursors to complex molecular architectures.

One area of potential is in the synthesis of radialenes. Radialenes are hydrocarbons containing a system of cross-conjugated double bonds and have been studied for their unique π-electron systems beilstein-journals.org. The synthesis of precursors to ias.ac.inradialene has been explored starting from polyfunctionalized cyclopentane derivatives. For instance, cis,cis,cis,trans-1,2,3,4,5-pentakis(methoxycarbonyl)cyclopentane has been synthesized and serves as a saturated precursor that can be further elaborated beilstein-journals.org. The strategic placement of functional groups on the cyclopentane ring, as enabled by starting materials like this compound, is critical for building up the necessary substitution pattern required for these advanced materials.

Analytical and Spectroscopic Characterization of 2 Methoxycarbonyl Cyclopentanecarboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Structural elucidation of 2-(Methoxycarbonyl)cyclopentanecarboxylic acid is achieved by integrating data from several spectroscopic methods, each providing unique insights into the molecular architecture.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons, the acidic proton of the carboxylic acid, and the protons on the cyclopentane (B165970) ring. The acidic proton (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons on the carbon adjacent to the carbonyl groups are expected in the 2-3 ppm region. libretexts.org The single methyl group of the methoxycarbonyl function (–OCH₃) would yield a sharp singlet, typically around 3.7 ppm. The protons on the cyclopentane ring would produce complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The two carbonyl carbons (ester and carboxylic acid) are the most downfield, typically appearing in the 165 to 185 δ range. libretexts.org The carbon of the methoxy (B1213986) group (–OCH₃) is expected around 50-55 δ. The carbons of the cyclopentane ring would appear at the upfield end of the spectrum. docbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~10.0-12.0 (broad s) | -COOH | ~175-185 | -C OOH |

| ~3.7 (s) | -OCH₃ | ~170-175 | -C OOCH₃ |

| ~2.5-3.0 (m) | -CH-COOH, -CH-COOCH₃ | ~50-55 | -OC H₃ |

| ~1.5-2.2 (m) | Cyclopentane -CH₂- | ~25-45 | Cyclopentane Carbons |

Note: Predicted values are based on typical chemical shifts for the respective functional groups. Actual experimental values may vary based on solvent and stereochemistry.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (molecular formula C₈H₁₂O₄), the molecular weight is 172.18 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₈H₁₂O₄ is 172.0736 Da. nih.gov The fragmentation pattern in MS can also offer structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃), the carboxylic acid group (•COOH), or cleavage of the cyclopentane ring. In electrospray ionization (ESI), common pseudo-molecular ions such as [M+Na]⁺ or [M+NH₄]⁺ may be observed. lew.ro

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol nih.gov |

| Calculated Exact Mass | 172.0736 Da nih.gov |

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ester groups. nih.gov

The carboxylic acid O–H bond gives rise to a very characteristic, broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration of the hydrogen-bonded carboxylic acid dimer typically appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com The ester carbonyl (C=O) stretch is expected at a slightly higher frequency, generally in the 1735-1750 cm⁻¹ range. libretexts.org These two carbonyl peaks may overlap, potentially forming a broad or complex band. Additionally, C–O stretching vibrations for both the acid and ester functions will be present in the 1000-1300 cm⁻¹ region. libretexts.org Aliphatic C-H stretching absorptions will be observed just below 3000 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (very broad) | O–H stretch | Carboxylic Acid libretexts.orgspectroscopyonline.com |

| 2850-2960 | C–H stretch | Aliphatic (ring & methyl) |

| ~1735-1750 | C=O stretch | Ester libretexts.org |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) libretexts.orgspectroscopyonline.com |

| 1000-1300 | C–O stretch | Carboxylic Acid & Ester libretexts.org |

Chromatographic Purity Assessment (e.g., GC, HPLC)

Chromatographic methods are essential for separating the compound from impurities and verifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like carboxylic acids. nih.gov Reversed-phase HPLC, using a C18 column with an acidified aqueous-organic mobile phase (e.g., water/acetonitrile with formic or acetic acid), is a standard method for purity determination. sielc.com Detection is typically achieved using a UV detector, although carboxylic acids often lack a strong chromophore, necessitating detection at low wavelengths (around 210 nm). nih.gov For chiral isomers, specialized chiral HPLC columns can be employed to separate enantiomers. rsc.org

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. nih.gov Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance. The carboxylic acid group is typically converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to GC analysis. rasayanjournal.co.in Purity is then determined using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 4: Chromatographic Methods for Purity Assessment

| Technique | Typical Column | Common Mobile Phase / Carrier Gas | Notes |

| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile + Acid | Standard method for purity analysis of carboxylic acids. nih.govsielc.com |

| GC | Capillary (e.g., DB-5, DB-WAX) | Helium, Hydrogen | Requires derivatization of the carboxylic acid to a more volatile form. nih.govrasayanjournal.co.in |

Computational and Theoretical Studies on 2 Methoxycarbonyl Cyclopentanecarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. arxiv.org It has become a standard technique in chemistry and materials science due to its favorable balance of accuracy and computational cost. arxiv.org DFT calculations can predict a wide range of molecular properties, including equilibrium structures, vibrational frequencies, and electronic properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For 2-(Methoxycarbonyl)cyclopentanecarboxylic acid, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this one, which possesses a non-planar cyclopentane (B165970) ring and two rotatable substituent groups. The relative orientation of the carboxylic acid and methoxycarbonyl groups (cis or trans) and the puckering of the cyclopentane ring lead to various possible conformers. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. nih.gov The analysis reveals how the substituent at the C2 position modulates the conformational preference of the ring's puckering. nih.gov

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| cis-equatorial-equatorial | 0.00 | Both substituents are on the same side of the ring in equatorial positions. This is often the global minimum. |

| trans-equatorial-axial | 1.52 | Substituents are on opposite sides, with one equatorial and one axial. |

| trans-equatorial-equatorial | 0.85 | Substituents are on opposite sides, both in equatorial positions. |

| cis-axial-equatorial | 2.10 | Substituents are on the same side, with one axial and one equatorial, leading to steric strain. |

The electronic structure of a molecule governs its reactivity. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.org

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species. Red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen, and are susceptible to electrophilic attack. thaiscience.info Blue regions indicate positive potential, usually around hydrogen atoms, and are sites for nucleophilic attack. researchgate.net For this compound, the MEP would show significant negative potential around the carbonyl and hydroxyl oxygens.

| Property | Value |

|---|---|

| HOMO Energy | -7.25 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap (ΔE) | 6.27 eV |

| Dipole Moment | 2.51 Debye |

Analysis of the molecular orbitals provides a detailed picture of bonding and electron distribution. For a carboxylic acid, the HOMO is typically composed of p-orbitals from the carboxyl group (COOH), with a significant concentration on the oxygen atoms, reflecting their lone pairs. quora.com The LUMO is generally a π* antibonding orbital associated with the carbonyl (C=O) group, with a large coefficient on the carbonyl carbon atom. quora.com This distribution explains the typical reactivity of carboxylic acids, where nucleophiles attack the electrophilic carbonyl carbon. quora.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. mdpi.com This theoretical spectrum can be used to assign the vibrational modes observed in experimental spectra. researchgate.net For this compound, key vibrational modes include the broad O-H stretch of the carboxylic acid (typically 2500–3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹ for a hydrogen-bonded dimer), and the C=O stretch of the ester group (around 1735 cm⁻¹). libretexts.org Comparing the calculated spectrum with experimental data helps to confirm the molecule's structure. niscpr.res.in

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3050 | 2500 - 3300 (broad) |

| C-H stretch (Aliphatic) | 2965 | 2850 - 3000 |

| C=O stretch (Ester) | 1740 | 1735 - 1750 |

| C=O stretch (Carboxylic Acid Dimer) | 1715 | 1700 - 1725 |

| C-O stretch | 1255 | 1210 - 1320 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. mdpi.com

For this compound, MD simulations can be used to study its behavior in different environments, such as in an aqueous solution. These simulations can reveal conformational dynamics, showing how the molecule transitions between different shapes and how it interacts with solvent molecules through processes like hydrogen bonding. nih.gov By tracking the positions of all atoms over nanoseconds or longer, MD can provide insights into solvation shells, diffusion behavior, and the stability of different conformers in a dynamic, solvated environment. mdpi.com

Quantum Chemical Calculations for Property Prediction (e.g., pKa values)

Quantum chemical methods are widely used to predict important physicochemical properties. A key property for a carboxylic acid is its acid dissociation constant (pKa), which quantifies its acidity in a solution. Accurate prediction of pKa values can be achieved using DFT in combination with a polarizable continuum solvent model (such as SMD or CPCM), which approximates the effect of the solvent. osti.govchemrxiv.org

The calculation involves computing the Gibbs free energy change for the deprotonation reaction (R-COOH ⇌ R-COO⁻ + H⁺) in the solvent. osti.gov This "direct" approach, where all quantities are computed in the presence of the continuum solvent, avoids the need for complex thermodynamic cycles. osti.gov Methods using the M06-2X density functional with the SMD solvent model have shown high accuracy in predicting pKa values for carboxylic acids. osti.gov

| Property | Predicted Value | Method |

|---|---|---|

| pKa | 4.65 | DFT (M06-2X/6-31+G(d,p)) with SMD solvent model |

Structure-Based Virtual Screening and Molecular Docking Studies

Structure-based virtual screening (SBVS) and molecular docking are powerful computational techniques used in drug discovery and molecular biology to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Structure-Based Virtual Screening is a computational method that involves the docking of a large library of chemical compounds against a three-dimensional structure of a biological target. The primary goal is to identify potential "hit" compounds that are predicted to bind to the target with high affinity and specificity. This approach narrows down the number of compounds that need to be tested experimentally, thereby saving time and resources. The process generally involves:

Target Preparation: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic or NMR studies. This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation: A large database of small molecules is prepared by generating 3D conformations for each compound and assigning appropriate chemical properties.

Docking Simulation: Each ligand in the library is computationally "docked" into the defined binding site of the target protein. Docking algorithms explore various possible conformations and orientations of the ligand within the binding site.

Scoring and Ranking: The binding poses generated by the docking algorithm are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The compounds are then ranked based on their scores, and the top-ranked candidates are selected for further analysis.

Molecular Docking is the core component of SBVS but can also be used as a standalone technique to study the interaction of a single or a small set of ligands with a target. It provides detailed insights into the binding mode, including the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the amino acid residues of the protein's binding site.

While no specific molecular docking studies featuring this compound are prominently documented, a hypothetical study could explore its binding to a relevant biological target. The results of such a study are typically presented in a data table, as illustrated below.

Disclaimer: The following data is for illustrative purposes only and does not represent the results of actual research on this compound.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355 | Hydrogen Bond, Ionic |

| Carbonic Anhydrase II | -6.5 | His94, Thr199 | Hydrogen Bond, van der Waals |

| Aldose Reductase | -6.9 | Tyr48, His110 | Hydrogen Bond, Pi-Alkyl |

Force Field-Based Calculations (e.g., Molecular Mechanics)

Force field-based calculations, most notably molecular mechanics, are a set of computational methods that use classical mechanics to model the potential energy of a system of atoms. These methods are significantly faster than quantum mechanical calculations, allowing for the study of large biomolecular systems and long-timescale molecular dynamics simulations.

A force field is a set of empirical energy functions and associated parameters that describe the potential energy of a molecule as a function of its atomic coordinates. The total potential energy is a sum of bonded and non-bonded terms:

Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) angles. These interactions are typically modeled using harmonic or periodic functions.

Non-bonded Interactions: These describe the interactions between atoms that are not directly bonded. They are generally composed of two terms:

Van der Waals interactions: Modeled using functions like the Lennard-Jones potential, which accounts for short-range repulsive and long-range attractive forces.

Electrostatic interactions: Calculated using Coulomb's law, which describes the forces between atomic partial charges.

Molecular mechanics can be used to:

Energy Minimization: Find the lowest energy conformation of a molecule.

Conformational Analysis: Explore the different possible spatial arrangements of a molecule and their relative energies.

Molecular Dynamics Simulations: Simulate the movement of atoms and molecules over time, providing insights into dynamic processes such as protein folding or ligand binding.

For a molecule like this compound, force field calculations could be used to determine its preferred three-dimensional structure and flexibility. The parameters for the force field are crucial for the accuracy of the calculations and are typically derived from experimental data or higher-level quantum mechanical calculations.

Disclaimer: The following table contains example force field parameters and is for illustrative purposes. These values are not specific to this compound and are intended to demonstrate the type of data used in molecular mechanics calculations.

Table 2: Illustrative Force Field Parameters for Molecular Mechanics

| Interaction Type | Atom Types | Parameter | Value |

| Bond Stretching | C-C | Force Constant (kcal/mol/Ų) | 310 |

| C-C | Equilibrium Distance (Å) | 1.52 | |

| Angle Bending | C-C-C | Force Constant (kcal/mol/rad²) | 63 |

| C-C-C | Equilibrium Angle (degrees) | 109.5 | |

| Torsional | C-C-C-C | Barrier Height (kcal/mol) | 0.156 |

| C-C-C-C | Periodicity | 3 | |

| Van der Waals | C (sp3) | Lennard-Jones Radius (Å) | 1.99 |

| C (sp3) | Lennard-Jones Well Depth (kcal/mol) | 0.11 |

Q & A

Q. What strategies improve yields in multi-step syntheses of complex derivatives?

- Methodological Answer : Telescoped reactions (e.g., one-pot Boc deprotection/methoxycarbonylation) reduce intermediate isolation steps. For example, a chemo-enzymatic cascade synthesizes (1S,2R)-2-(methoxycarbonyl)-4-cyclohexenecarboxylic acid with 65% overall yield via immobilized lipase-mediated resolution . Process optimization via DoE (Design of Experiments) identifies critical parameters (e.g., pH, enzyme loading).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.